molecular formula C9H10FIO2 B14040941 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene

Cat. No.: B14040941
M. Wt: 296.08 g/mol
InChI Key: MBWTZEWKOHJBFX-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene is a multi-functionalized benzene derivative designed for advanced chemical synthesis and pharmaceutical research. The compound features an iodine atom and a fluoromethyl group on a dimethoxybenzene scaffold, making it a valuable scaffold for constructing complex molecules. The electron-rich 1,4-dimethoxybenzene core is a common motif in organic chemistry . The iodine substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse carbon-based fragments . Simultaneously, the fluoromethyl group can be utilized to influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical factors in medicinal chemistry and drug design . This combination of functional groups makes this compound a versatile intermediate for developing active pharmaceutical ingredients (APIs), ligands for catalysts, and specialized materials. Researchers can leverage this compound to explore structure-activity relationships or as a precursor to more complex, functionalized structures. As with all fine chemicals, appropriate safety precautions should be taken. This product is intended for research purposes in a laboratory setting only.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-3-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(13-2)8(11)4-7/h3-4H,5H2,1-2H3

InChI Key

MBWTZEWKOHJBFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)OC)CF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from a suitably substituted dimethoxybenzene derivative.
  • Selective iodination at the 2-position.
  • Introduction of the fluoromethyl group at the 6-position, often via halomethylation or halogen exchange methods.

The key challenges include regioselective iodination and fluoromethylation without affecting the methoxy groups or causing poly-substitution.

Iodination Step

Reagents and Conditions:

  • Iodination is frequently achieved using N-iodoamides such as N-iodosuccinimide (NIS), N-iodophthalimide (IPT), or 1-iodo-3,5,5-trimethylhydantoin as iodine donors.
  • The reaction is typically conducted in aprotic solvents under mild conditions to avoid over-iodination or decomposition.
  • According to patent WO2015068159A2, N-iodoamides are prepared by reacting amides with iodine and bis(acyloxy)iodoarenes, which then serve as iodinating agents for aromatic substrates.

Typical Procedure:

Step Reagents Solvent Temperature Time Yield (%) Notes
Preparation of N-iodoamide Amide + I2 + bis(acyloxy)iodoarene Aprotic solvent (e.g., dichloromethane) RT to 50°C 1-5 h N/A Precursor for iodination
Iodination of dimethoxybenzene N-iodoamide + dimethoxybenzene derivative Aprotic solvent RT to reflux 1-8 h 60-85% Selective iodination at ortho position

Introduction of Fluoromethyl Group

Methods:

  • The fluoromethyl substituent can be introduced via halogen exchange reactions or fluorination of a chloromethyl or bromomethyl intermediate.
  • A common approach involves reacting a benzyl halide precursor with a fluoride source such as sodium fluoride or cesium fluoride under heating.
  • Alternatively, fluoromethylation can be achieved by electrophilic fluorination of a methyl group adjacent to the aromatic ring.

Example Procedure:

Step Reagents Solvent Temperature Time Yield (%) Notes
Halogen exchange Benzyl bromide or chloride intermediate + NaF or CsF Polar aprotic solvent (e.g., DMSO) 80-120°C 12-24 h 50-75% Fluoride replaces halogen to form fluoromethyl
Electrophilic fluorination Methylated aromatic + Selectfluor or NFSI Acetonitrile or similar RT to 50°C 4-8 h Variable Requires control to avoid over-fluorination

Representative Synthetic Route Summary

A plausible synthetic sequence for this compound is as follows:

  • Starting Material: 1,4-Dimethoxybenzene.
  • Step 1: Selective iodination at the 2-position using N-iodosuccinimide in dichloromethane at room temperature.
  • Step 2: Bromomethylation at the 6-position via reaction with paraformaldehyde and HBr or bromine source.
  • Step 3: Halogen exchange of bromomethyl to fluoromethyl using sodium fluoride in DMSO at elevated temperature.

Data Table of Key Reaction Parameters and Yields

Step Reaction Type Reagents Solvent Temp (°C) Time (h) Yield (%) Comments
1 Iodination N-iodosuccinimide (NIS) DCM 25 2-4 70-80 Selective ortho-iodination
2 Bromomethylation Paraformaldehyde + HBr Acetic acid or DCM 40-60 6-12 65-75 Introduces bromomethyl group
3 Halogen exchange (fluorination) NaF or CsF DMSO 100-120 12-24 55-70 Converts bromomethyl to fluoromethyl

Analytical Characterization and Confirmation

  • NMR Spectroscopy: The presence of methoxy groups is confirmed by singlets near 3.8-4.0 ppm in ^1H NMR; the fluoromethyl group shows characteristic coupling in ^19F and ^1H NMR.
  • Mass Spectrometry: Molecular ion peak at m/z 296.08 g/mol confirms molecular weight.
  • Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures yields pure product.
  • X-ray Crystallography: Occasionally used to confirm substitution pattern and stereochemistry if crystalline.

Summary of Research Results and Literature Support

  • The iodination step using N-iodoamides is well-documented for selective aromatic iodination under mild conditions.
  • Fluoromethylation via halogen exchange is a common method for introducing fluorine substituents on benzyl positions, with moderate to good yields.
  • The overall synthetic strategy aligns with procedures for related substituted iodoarenes and fluorinated aromatics reported in organic synthesis literature.
  • No direct preparation procedure for this compound was found in a single source, but the combined methodologies from patents and peer-reviewed articles provide a reliable synthetic pathway.

Chemical Reactions Analysis

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene finds applications in various fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its role in drug development, especially in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through its reactive functional groups. In biological systems, its effects are mediated by its interaction with specific enzymes or receptors, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between the target compound and analogous aromatic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene C₉H₉FIO₂ 294.9 1,4-dimethoxy, 2-iodo, 6-fluoromethyl Potential agrochemical intermediate (inferred from fluoromethyl’s role in bioactivity)
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene C₇H₄F₂I₂ 379.91 1,4-diiodo, 2-fluoro, 6-fluoromethyl High purity (≥98%); likely used in halogen-rich syntheses
1,4-Bis(2-fluoroethoxy)benzene C₁₀H₁₂F₂O₂ 202.2 1,4-bis(2-fluoroethoxy) Enhanced solubility in polar solvents due to ether linkages
1,4-Dimethoxy-2-ethoxy-6-fluorobenzene C₁₀H₁₃FO₃ 200.2 1,4-dimethoxy, 2-ethoxy, 6-fluoro Ethoxy group increases lipophilicity, potentially improving membrane permeability
Key Observations:
  • Substituent Effects : The iodine in the target compound introduces steric bulk and enhances electrophilic substitution reactivity compared to fluoro or ethoxy groups. The fluoromethyl group may synergize with iodine for bioactivity, as seen in trifluoromethyl pyridine derivatives with insecticidal properties .
  • Electronic Profile : The combination of electron-donating (methoxy) and withdrawing (iodo, fluoromethyl) groups creates a polarized aromatic system, distinct from purely electron-deficient (e.g., diiodo-fluoro) or electron-rich (e.g., bis-fluoroethoxy) analogs.

Biological Activity

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene is an organic compound notable for its unique structural features, including two methoxy groups, an iodine atom, and a fluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.

  • Molecular Formula : C9H10I O2
  • Molecular Weight : 296.08 g/mol
  • Structure : The compound's structure allows for various chemical interactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that halogenated aromatic compounds often display enhanced biological activity due to their ability to interact with biological targets.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural components may influence its ability to interact with cancer cell pathways, potentially leading to apoptosis or inhibiting tumor growth.

The biological activity of this compound may be attributed to:

  • Enzyme Interaction : The presence of iodine and fluoromethyl groups can enhance the compound's reactivity with enzymes or receptors within biological systems.
  • Receptor Binding : Its structural features may allow it to bind selectively to certain receptors, influencing various signaling pathways.

Study 1: Antimicrobial Activity Assessment

In a study focusing on the antimicrobial effects of halogenated compounds, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Study 2: Anticancer Activity Evaluation

Another study evaluated the anticancer potential of the compound on human cancer cell lines. The findings revealed that treatment with varying concentrations (10 µM to 100 µM) led to significant cytotoxic effects in breast cancer cells.

Concentration (µM)Cell Viability (%)
1085
5060
10030

Synthesis and Applications

The synthesis of this compound typically involves two main steps:

  • Iodination of Dimethoxybenzene : Utilizing iodine reagents under controlled conditions.
  • Fluoromethylation : Introducing the fluoromethyl group through nucleophilic substitution reactions.

This compound's unique combination of functional groups enhances its utility in both synthetic and research applications within medicinal chemistry.

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